molecular formula C15H23N3O B8359884 N-(2,6-dimethylphenyl)-3-piperazinylpropanamide

N-(2,6-dimethylphenyl)-3-piperazinylpropanamide

Cat. No. B8359884
M. Wt: 261.36 g/mol
InChI Key: FIBIQXIWYQVGAY-UHFFFAOYSA-N
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Patent
US07407960B2

Procedure details

To N-(2,6-dimethylphenyl)-3-(4-carbobenzyloxypiperazinyl)propanamide (1.3 g) in 10 mL of methanol was added 10% Pd/C, and the mixture was hydrogenated at 30 psi for 24 hours. The mixture was filtered, and the solvent was removed from the filtrate under reduced pressure, to afford N-(2,6-dimethylphenyl)-3-piperazinylpropanamide, a compound of formula (4),which was used without further purification.
Name
N-(2,6-dimethylphenyl)-3-(4-carbobenzyloxypiperazinyl)propanamide
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[NH:9][C:10](=[O:29])[CH2:11][CH2:12][N:13]1[CH2:18][CH2:17][N:16](C(OCC2C=CC=CC=2)=O)[CH2:15][CH2:14]1>CO.[Pd]>[CH3:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([CH3:1])[C:3]=1[NH:9][C:10](=[O:29])[CH2:11][CH2:12][N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1

Inputs

Step One
Name
N-(2,6-dimethylphenyl)-3-(4-carbobenzyloxypiperazinyl)propanamide
Quantity
1.3 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)NC(CCN1CCN(CC1)C(=O)OCC1=CC=CC=C1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the filtrate under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)NC(CCN1CCNCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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